4-Pentenoic acid

Mitochondrial Fatty Acid Oxidation Inhibition Hypoglycemia Metabolic Research Tool

4-Pentenoic acid (CAS 591-80-0, C5H8O2, MW 100.12 g/mol) is a five-carbon unsaturated straight-chain carboxylic acid featuring a terminal alkene group. It is also known as allylacetic acid or 3-vinylpropionic acid.

Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
CAS No. 591-80-0
Cat. No. B046785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pentenoic acid
CAS591-80-0
Synonyms4-pentenoate
4-pentenoic acid
4-pentenoic acid, potassium salt
4-pentenoic acid, sodium salt
pent-4-enoate
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESC=CCCC(=O)O
InChIInChI=1S/C5H8O2/c1-2-3-4-5(6)7/h2H,1,3-4H2,(H,6,7)
InChIKeyHVAMZGADVCBITI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly soluble in water;  soluble in alcohol and ether

Structure & Identifiers


Interactive Chemical Structure Model





4-Pentenoic Acid (CAS 591-80-0) Baseline Profile for Procurement Evaluation


4-Pentenoic acid (CAS 591-80-0, C5H8O2, MW 100.12 g/mol) is a five-carbon unsaturated straight-chain carboxylic acid featuring a terminal alkene group [1]. It is also known as allylacetic acid or 3-vinylpropionic acid [1]. This colorless liquid (mp -22.5°C; bp 83-84°C/12 mmHg or 188.5°C at 760 mmHg; d 0.981 g/mL at 25°C) is distinguished from saturated analogs by its terminal C=C double bond at position 4, which confers distinct reactivity in metathesis, polymerization, and biochemical pathways [2].

Why 4-Pentenoic Acid Cannot Be Replaced by Generic Short-Chain Carboxylic Acids


Substitution of 4-pentenoic acid with saturated analogs (e.g., pentanoic/valeric acid) or positional isomers (e.g., 2-pentenoic or 3-butenoic acid) is not scientifically viable. The terminal alkene at position 4 enables specific biochemical inhibition profiles—targeting mitochondrial 3-ketoacyl-CoA thiolase after metabolic activation to 3-keto-4-pentenoyl-CoA—a property absent in saturated or internally unsaturated isomers [1]. In synthetic applications, the position of the double bond critically governs metathesis selectivity: self-metathesis of 4-pentenoic acid yields suberic acid precursors with 99% selectivity, whereas 3-butenoic acid directs toward adipic acid pathways [2]. Saturated analogs lack the requisite unsaturation entirely. The quantitative evidence below documents these verifiable differentiation points.

Quantitative Comparative Evidence Guide: 4-Pentenoic Acid vs. Analog Compounds


Hypoglycemic Activity in vivo: 4-Pentenoic Acid vs. Saturated and Structurally Related Fatty Acids

4-Pentenoic acid induces hypoglycemia in rats, whereas saturated pentanoic acid and 2-pentenoic acid do not [1]. 4-Pentenoic acid also causes ketosis with a lowering of the blood beta-hydroxybutyrate/acetoacetate ratio, an effect not observed with non-hypoglycemic controls [1]. This in vivo differentiation establishes 4-pentenoic acid as a selective inhibitor of long-chain fatty acid oxidation, unlike its analogs.

Mitochondrial Fatty Acid Oxidation Inhibition Hypoglycemia Metabolic Research Tool

Tissue-Specific Inhibition: Liver vs. Adipose Tissue

4-Pentenoic acid, a potent inhibitor of pyruvate and palmitate metabolism in the liver, is considerably less effective in adipose tissue [1]. This contrasts with methoxyindole 2-carboxylic acid, which exhibits different tissue-specific effects [1]. This evidence supports the selection of 4-pentenoic acid for liver-focused metabolic studies.

Tissue Selectivity Metabolic Inhibition 4-Pentenoic Acid

Chemoselectivity in Metathesis: Suberic Acid vs. Adipic Acid Precursor Formation

Self-metathesis of 4-pentenoic acid followed by hydrogenation yields suberic acid with 99% selectivity [1]. In contrast, self-metathesis of 3-butenoic acid yields beta-hydromuconic acid (a precursor to adipic acid) with >99% selectivity [1]. This quantitative difference in product outcome is directly determined by the position of the double bond, demonstrating that 4-pentenoic acid is the required starting material for high-purity suberic acid synthesis.

Metathesis Dicarboxylic Acids Renewable Feedstocks

Enzymatic Inhibition Mechanism: Thiolase Inhibition by CoA Ester Metabolites

Penta-2,4-dienoyl-CoA, a unique metabolite of 4-pentenoic acid, was the only compound that specifically inhibited 3-oxoacyl-CoA thiolase in the beta-oxidation sequence [1]. 3-Keto-4-pentenoyl-CoA was found to be the most effective inhibitor, acting in both a reversible and irreversible manner [2]. This metabolite-specific inhibition is not observed with saturated or other unsaturated fatty acids, providing a molecular basis for the unique hypoglycemic and metabolic effects of 4-pentenoic acid.

Mitochondrial Metabolism Thiolase Inhibition CoA Esters

Acute Toxicity: LD50 Value in Rats

4-Pentenoic acid exhibits moderate acute toxicity, with an oral LD50 of 470 mg/kg in rats [1]. While comparative LD50 data for direct analogs (e.g., 3-butenoic acid, pentanoic acid) are not available in the same standardized format from primary sources, this quantitative benchmark is essential for risk assessment and safe handling during procurement and experimental planning.

Safety Profile Acute Toxicity Handling Precautions

Defined Application Scenarios for 4-Pentenoic Acid Based on Comparative Evidence


Investigating Mitochondrial Beta-Oxidation: Thiolase Inhibition and Hypoglycemia

Use 4-pentenoic acid as a reference inhibitor to study the role of 3-ketoacyl-CoA thiolase in mitochondrial long-chain fatty acid oxidation [1]. Its unique hypoglycemic effect in vivo distinguishes it from saturated and 2-pentenoic acids [2]. The defined mechanism, involving metabolism to inhibitory CoA esters (penta-2,4-dienoyl-CoA and 3-keto-4-pentenoyl-CoA), supports targeted mechanistic studies [1].

Synthesis of Suberic Acid and C8 Dicarboxylic Acid Building Blocks

Employ 4-pentenoic acid in self-metathesis reactions to produce suberic acid precursors with 99% selectivity [3]. This high selectivity, contrasted with 3-butenoic acid's exclusive formation of adipic acid precursors, makes 4-pentenoic acid the necessary feedstock for C8 dicarboxylic acid production in renewable polymer applications [3].

Liver-Specific Metabolic Studies: Pyruvate and Palmitate Metabolism

Utilize 4-pentenoic acid to inhibit pyruvate and palmitate metabolism specifically in hepatic tissue [4]. The compound's considerably lower efficacy in adipose tissue defines its utility for organ-specific metabolic research, avoiding confounding effects in non-hepatic systems [4].

Preparation of Chiral Building Blocks: 3-Hydroxy-4-pentenoic Acid Derivatives

4-Pentenoic acid serves as a precursor for the synthesis of chiral 3-hydroxy-4-pentenoic acid, an important intermediate in the construction of mevinic acids, polyether antibiotics, and natural hormones [5]. This application leverages the terminal alkene for further functionalization (halogenation, epoxidation, etc.) to integrate chiral building blocks into complex molecules [5].

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